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molecular formula C7H6BrNaO3S B8663394 Sodium 5-bromo-2-methoxybenzenesulfinate

Sodium 5-bromo-2-methoxybenzenesulfinate

Cat. No. B8663394
M. Wt: 273.08 g/mol
InChI Key: SDMHYYCZMHXJPF-UHFFFAOYSA-M
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Patent
US08536187B2

Procedure details

To a solution of Na2SO3 (1.42 g) and NaHCO3 (0.948 g) in H2O (17 ml) at 70° C. was added a solution of 5-bromo-2-methoxybenzene-1-sulfonyl chloride (2 g) in dioxane (17 ml) dropwise. The reaction mixture was stirred at 70° C. for 80 minutes and cooled to room temperature. The solvent was removed under vacuum to yield sodium 5-bromo-2-methoxybenzenesulfinate as white solid. The solid was placed under high vacuum overnight and used without further purification.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.948 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-]S([O-])=O.[Na+:5].[Na+].C([O-])(O)=O.[Na+].[Br:12][C:13]1[CH:14]=[CH:15][C:16]([O:23][CH3:24])=[C:17]([S:19](Cl)(=[O:21])=[O:20])[CH:18]=1>O.O1CCOCC1>[Br:12][C:13]1[CH:14]=[CH:15][C:16]([O:23][CH3:24])=[C:17]([S:19]([O-:21])=[O:20])[CH:18]=1.[Na+:5] |f:0.1.2,3.4,8.9|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
0.948 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)S(=O)(=O)Cl)OC
Name
Quantity
17 mL
Type
solvent
Smiles
O
Name
Quantity
17 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 80 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)S(=O)[O-])OC.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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